3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
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Overview
Description
3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core fused with a methoxybenzoyl group and an amino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific chemical properties.
Future Directions
Mechanism of Action
Target of Action
Similar compounds are often involved in interactions with various proteins or enzymes in the body, which can influence a variety of biological processes .
Mode of Action
It’s known that such compounds often work by binding to their target proteins or enzymes, thereby modulating their activity . This can lead to changes in the biochemical pathways in which these targets are involved.
Biochemical Pathways
By interacting with its targets, the compound can influence the balance of various biochemical reactions within these pathways .
Result of Action
These can range from changes in cell signaling and metabolism to effects on cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzyl alcohols with 4-hydrocoumarins in the presence of acetic acid as a solvent and oxygen as an oxidant . This method is advantageous due to its transition-metal-free and aerobic conditions, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinolines: These compounds share a similar quinoline core but differ in their substituents and functional groups.
Chromeno[2,3-b]quinolin-6-ones: These compounds have a chromene ring fused with a quinoline core, offering different chemical properties.
3-alkenyl-oxindoles: These compounds have an oxindole core with alkenyl substituents, providing unique biological activities.
Uniqueness
3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is unique due to its specific combination of functional groups and its thienoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-amino-2-(4-methoxybenzoyl)-7,8-dihydro-6H-thieno[2,3-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-11-7-5-10(6-8-11)17(23)18-16(20)13-9-12-14(21-19(13)25-18)3-2-4-15(12)22/h5-9H,2-4,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMWFEWXDPLZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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